![molecular formula C14H10ClN3OS B5547786 N-2,1,3-benzothiadiazol-4-yl-2-(4-chlorophenyl)acetamide](/img/structure/B5547786.png)
N-2,1,3-benzothiadiazol-4-yl-2-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, has been achieved through carbodiimide condensation, which offers a convenient and fast method. This process involves the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole as catalysis. These compounds were confirmed through various analyses including IR, 1H NMR, and elemental analyses, with some intermediates verified by single-crystal X-ray diffraction (Yu et al., 2014).
Molecular Structure Analysis
Molecular structure analyses of compounds such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have shown that these molecules are near ‘‘V’’ shaped. This is determined through various intermolecular interactions, namely N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds and C–H···π, C–Cl···π, and C–O···π interactions, which contribute to forming 3-D arrays in their crystal structures (Boechat et al., 2011).
Chemical Reactions and Properties
For chemical reactions, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide through the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine showcases typical chemical behavior of these compounds. The acetamide and 1,3,4-thiadiazole units in these compounds show a twisted plane arrangement due to a hypervalent S⋯O interaction (Ismailova et al., 2014).
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
- Photovoltaic Efficiency Modeling: Some benzothiazolinone acetamide analogs, including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide, have been synthesized and analyzed for their photochemical and thermochemical properties. These compounds exhibit good light harvesting efficiency and are potential candidates for use as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).
Antitumor Activity
- Evaluation Against Cancer Cell Lines: Derivatives of benzothiazolinone acetamide have been synthesized and screened for their potential antitumor activity in vitro against various human tumor cell lines. Certain compounds, such as N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide, demonstrated significant anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Synthesis and Characterization
- Preparation of Derivatives: Novel derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide were synthesized and characterized, showing potential for further chemical and biological applications (Yu et al., 2014).
Molecular Structure Analysis
- 3-D Structural Arrays: The molecular structures of certain acetamide derivatives, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide, have been elucidated, revealing unique 'V'-shaped configurations and various intermolecular interactions (Boechat et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-6-4-9(5-7-10)8-13(19)16-11-2-1-3-12-14(11)18-20-17-12/h1-7H,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMCMNKQGSZBCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chlorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.